1H-Indazol-5-amine, 3-ethyl-
Description
Indazole and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a broad range of pharmacological activities. mdpi.com The indazole ring, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile building block in the synthesis of novel therapeutic agents. mdpi.com Its unique structural and electronic properties, including its aromaticity and the presence of nitrogen atoms capable of forming crucial hydrogen bonds, allow for potent and selective interactions with enzymes and receptors in the body. acs.org
The diverse biological activities associated with indazole derivatives are extensive, encompassing anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects. mdpi.com This versatility has led to the successful development of numerous indazole-containing drugs. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug. mdpi.com The ability to readily modify the indazole core at various positions allows chemists to fine-tune the pharmacological profile of the resulting molecules, optimizing for potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Consequently, the indazole scaffold remains a focal point of intense research in the quest for new and improved medicines. researchgate.net
Within the large family of indazoles, 1H-Indazol-5-amine, 3-ethyl- (CAS Number: 461037-08-1) represents a specific, substituted derivative. molecularinfo.com This compound features an ethyl group at the 3-position and an amine group at the 5-position of the 1H-indazole core. While extensive, detailed research focusing solely on this particular molecule is not widely available in peer-reviewed literature, its structure suggests its potential as a valuable chemical intermediate in the synthesis of more complex, biologically active molecules.
The 3-aminoindazole moiety is itself considered a privileged fragment in drug discovery, known to act as an effective "hinge-binding" fragment in kinase inhibitors. nih.gov The amine group at this position can form critical interactions within the ATP-binding site of various kinases. Furthermore, substitutions at the 5-position of the indazole ring are often explored to enhance potency and modulate the physical properties of the compound. nih.gov The ethyl group at the 3-position, while less common than other substituents, would influence the steric and electronic properties of the molecule, potentially leading to unique biological activities.
Table 1: Chemical Properties of 1H-Indazol-5-amine, 3-ethyl- and Related Compounds
| Property | Value (1H-Indazol-5-amine, 3-ethyl-) | Value (Parent Compound: 1H-Indazol-5-amine) |
| CAS Number | 461037-08-1 molecularinfo.com | 19335-11-6 |
| Molecular Formula | C₉H₁₁N₃ | C₇H₇N₃ |
| Molecular Weight | 161.20 g/mol | 133.15 g/mol |
| Predicted logP | 1.45 (Predicted) | 0.66 (Calculated) chemeo.com |
| Melting Point | Data not available | 175-178 °C |
Note: Experimental data for 1H-Indazol-5-amine, 3-ethyl- is limited. Predicted values are based on computational models.
The exploration of indazole chemistry dates back over a century, but its prominence in medicinal chemistry has particularly surged in recent decades. google.com Early synthetic methods were often harsh, requiring high temperatures or strong acids and bases. google.com However, the recognition of the therapeutic potential of the indazole nucleus spurred the development of more efficient and versatile synthetic routes.
The journey of indazoles from laboratory curiosities to clinical staples can be marked by the introduction of key drugs. The development of non-steroidal anti-inflammatory drugs like Bendazac in the mid-20th century highlighted the scaffold's potential. More recently, the field has seen a proliferation of indazole-based compounds entering clinical trials, especially in oncology. nih.gov The discovery that the 3-aminoindazole structure is a key pharmacophore for inhibiting protein kinases has been a significant driver of modern research. acs.org This has led to the development of targeted cancer therapies like Pazopanib and Entrectinib. mdpi.comnih.gov The continuous evolution of synthetic methodologies, including palladium-catalyzed cross-coupling reactions and novel cyclization strategies, has expanded the accessible chemical space of indazole derivatives, paving the way for the discovery of next-generation therapeutics. acs.orgresearchgate.net
Table 2: Examples of Marketed Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |
| Niraparib | Oncology | PARP Inhibitor |
| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |
| Granisetron | Antiemetic | 5-HT3 Receptor Antagonist |
| Entrectinib | Oncology | ALK, ROS1, and TRK Inhibitor |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGBMHSEZUADSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311381 | |
| Record name | 3-Ethyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461037-08-1 | |
| Record name | 3-Ethyl-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461037-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Ethyl 1h Indazol 5 Amine and Its Analogues
Strategies for Indazole Ring Formation Applicable to 3-Substituted and 5-Aminated Derivatives
The construction of the core indazole ring system is the foundational step in the synthesis of the target compound. Several strategies have been developed that are amenable to the introduction of substituents at the 3- and 5-positions.
Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives and Aromatic Precursors
A classical and versatile approach to indazole synthesis involves the condensation and cyclization of hydrazine derivatives with suitably substituted aromatic precursors. chemicalbook.comsci-hub.se This method is particularly relevant for creating 3-substituted and 5-aminated indazoles.
One common pathway involves the reaction of o-halobenzaldehydes or ketones with hydrazine. chemicalbook.com For the synthesis of a 3-ethyl derivative, a 2-haloaryl ethyl ketone would serve as a key starting material. The reaction with hydrazine hydrate (B1144303) proceeds via condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization to furnish the 1H-indazole ring. thieme-connect.denih.gov The presence of a nitro or other precursor group at the 5-position of the aromatic ketone allows for the eventual formation of the 5-amino functionality.
Another variation employs 2-aminobenzonitriles as precursors. mdpi.com These can react with organometallic reagents to form ketimine intermediates, which then cyclize upon treatment with a copper catalyst to yield 1H-indazoles. mdpi.com This strategy offers a route to 3-alkylated indazoles.
The use of substituted hydrazines can also influence the final product, although for the synthesis of 1H-indazoles, unsubstituted hydrazine is typically employed. thieme-connect.de The reaction conditions, such as the choice of solvent and the presence of a base, can be optimized to improve yields and regioselectivity. nih.gov
Transition-Metal-Catalyzed Approaches to Indazole Construction
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of indazoles, offering high efficiency and functional group tolerance. nitk.ac.innih.govresearchgate.net These methods often involve C-H activation and annulation strategies.
Rhodium(III)-catalyzed reactions have been successfully employed in the synthesis of 2H-indazoles from azobenzenes and aldehydes. acs.org While this leads to the 2H-regioisomer, it highlights the potential of metal catalysis in forming the indazole core. For the synthesis of 1H-indazoles, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)-hydrazines is a viable route. nih.gov
Copper-catalyzed methods are also prevalent. For instance, the cyclization of o-haloaryl N-sulfonylhydrazones can be mediated by copper(I) oxide or copper(II) acetate. mdpi.com Another copper-catalyzed approach involves the reaction of 2-haloacetophenones with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com These methods provide access to a range of substituted indazoles.
The choice of metal catalyst and ligands is crucial for controlling the regioselectivity and yield of the reaction. These advanced techniques offer alternatives to traditional cyclization methods, often with milder reaction conditions and broader substrate scope. researchgate.net
Metal-Free and Green Chemistry Synthetic Protocols
Driven by the principles of green chemistry, metal-free synthetic routes to indazoles have gained significant attention. mdpi.comacs.org These methods aim to reduce the use of hazardous reagents and catalysts.
One such approach involves the electrochemical synthesis of 1H-indazoles through an intramolecular N(sp²)–H/N(sp³)–H coupling reaction. rsc.org This method is notable for its use of ammonia (B1221849) as the nitrogen source and its operation at room temperature without the need for a metal catalyst. rsc.org
Another metal-free strategy is the iodine-mediated aryl C-H amination of hydrazones. nih.govmdpi.com This reaction provides a direct route to the indazole ring system. Additionally, organophosphorus-mediated reductive cyclization of substituted hydrazone precursors offers a one-pot, two-step approach to 2H-indazoles. mdpi.com
Furthermore, multicomponent reactions (MCRs) under metal-free conditions have been developed for the synthesis of fused indazole derivatives, showcasing the potential for building molecular complexity in a single step. mdpi.com These green approaches are not only environmentally benign but also offer novel pathways to functionalized indazoles.
Regioselective Introduction of the 3-Ethyl Moiety onto the Indazole Core
The introduction of the ethyl group at the 3-position of the indazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing the ethyl group or by functionalizing the pre-formed indazole ring.
Starting from a precursor such as 2-halopropiophenone and reacting it with hydrazine is a direct method to install the 3-ethyl group during the ring formation. Alternatively, if the indazole core is synthesized first, direct C-H functionalization at the 3-position can be employed.
Halogenation at the C3 position, often with reagents like N-bromosuccinimide (NBS), provides a handle for further functionalization. chim.it The resulting 3-haloindazole can then undergo cross-coupling reactions, such as Suzuki or Negishi coupling, to introduce the ethyl group. However, direct alkylation methods are also known. For instance, some methods utilize propiophenone (B1677668) derivatives as starting materials, which are then reacted with hydrazine to form the indazole ring, followed by further substitution steps.
Selective Amination at the 5-Position of the Indazole Ring
The introduction of an amino group at the 5-position of the indazole ring requires regioselective methods. Direct amination of the indazole core at the 5-position is challenging. Therefore, this functionality is typically introduced by carrying a precursor group on the aromatic ring of the starting material, which is later converted to the amine.
A common strategy involves starting with a 4-substituted-2-nitroaniline derivative. The nitro group can then be used to direct the formation of the indazole ring and is subsequently reduced to the desired 5-amino group. For instance, the synthesis of 3-amino-5-substituted indazole derivatives has been reported as a starting point for further modifications. nih.gov
Derivatization from Precursors (e.g., Nitro Reduction to Amine)
A widely used and reliable method for introducing an amino group at a specific position on an aromatic ring is through the reduction of a nitro group. sci-hub.seresearchgate.net In the context of synthesizing 3-ethyl-1H-indazol-5-amine, a key precursor would be 3-ethyl-5-nitro-1H-indazole.
The synthesis of this nitro-indazole precursor would involve the cyclization strategies mentioned earlier, starting from a 2-halo-4-nitro-propiophenone or a similar aromatic precursor. Once the 3-ethyl-5-nitro-1H-indazole is obtained, the nitro group can be reduced to the 5-amino group using a variety of reducing agents.
Commonly employed methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions using reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. sci-hub.se The choice of reducing agent is critical to ensure compatibility with other functional groups present in the molecule. This two-step sequence of nitration followed by reduction is a robust and well-established method for the synthesis of amino-substituted indazoles.
Divergent Synthesis Strategies for 3-Ethyl-1H-Indazol-5-amine Analogues
Divergent synthesis provides an efficient pathway to generate a library of structurally related compounds from a common intermediate. This approach is invaluable for medicinal chemistry, enabling the rapid exploration of a chemical space to identify analogues with improved biological activity. For the 3-ethyl-1H-indazol-5-amine scaffold, divergent strategies typically involve introducing key functional groups onto the indazole core that can serve as handles for a variety of coupling reactions.
A common strategy begins with a functionalized indazole, such as a bromo- or iodo-substituted precursor. For instance, a precursor like 5-bromo-3-ethyl-1H-indazole can be synthesized and then subjected to various palladium-catalyzed cross-coupling reactions to introduce diversity at the 5-position. The Suzuki-Miyaura coupling, for example, allows for the introduction of a wide range of aryl and heteroaryl groups. mdpi.com Similarly, Sonogashira coupling can be used to install alkyne moieties, which can be further elaborated. nih.gov The amino group at the 5-position also serves as a key site for diversification, allowing for N-arylation or acylation to produce a series of amides and substituted amines. rsc.org
Another powerful approach involves creating versatile building blocks that can be readily modified. For example, the synthesis of novel indazole scaffolds like 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole creates potent intermediates for divergent syntheses through palladium cross-coupling reactions. researchgate.net This allows for sequential and regioselective functionalization at different positions of the indazole ring. By adapting this methodology, a 3-ethyl-5-amino-7-halo-1H-indazole intermediate could be employed in a divergent manner to generate a library of C7-substituted analogues.
The functionalization is not limited to the carbocyclic ring. The indazole nitrogen atoms (N1 and N2) can be alkylated or arylated. The regioselectivity of N-alkylation can often be controlled by the choice of base and solvent, yielding either the N1 or N2 isomer, which can then be carried through subsequent diversification steps.
A typical divergent synthesis workflow for analogues of 3-ethyl-1H-indazol-5-amine might involve:
Synthesis of a Core Intermediate: Preparation of a key precursor, such as 5-bromo-3-ethyl-1H-indazole or 3-ethyl-5-nitro-1H-indazole.
Functional Group Interconversion: For example, reduction of the nitro group to an amine.
Diversification Reactions:
C-C and C-N Coupling: Using the bromo-substituted core in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce diverse substituents. mdpi.com
Amine Derivatization: Acylation, sulfonylation, or reductive amination of the 5-amino group. preprints.org
N-Alkylation/Arylation: Selective functionalization at the N1 or N2 position of the indazole ring. rsc.org
This divergent approach facilitates the systematic modification of the 3-ethyl-1H-indazol-5-amine structure, which is essential for optimizing its pharmacological properties.
Optimization of Reaction Conditions and Yields in 3-Ethyl-1H-Indazol-5-amine Synthesis
The efficient synthesis of 3-ethyl-1H-indazol-5-amine and its analogues relies heavily on the optimization of reaction conditions to maximize yield, purity, and scalability while minimizing reaction times and the need for costly purification methods like column chromatography. preprints.org Key reactions in the synthesis of substituted indazoles, such as cyclization, cross-coupling, and functional group manipulations, are often subject to extensive optimization studies.
Cyclization to form the Indazole Core: The formation of the indazole ring is a critical step. One common method is the cyclization of an appropriately substituted benzonitrile, such as 2-fluoro-5-nitrobenzonitrile, with hydrazine. mdpi.com Optimization of this step might involve screening solvents, temperature, and the equivalents of hydrazine to achieve high yields in minimal time. For instance, refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate (80%) was found to produce 5-bromo-1H-indazol-3-amine in high yield in just 20 minutes. mdpi.comsemanticscholar.org
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling is frequently used to functionalize halogenated indazole intermediates. The choice of catalyst, ligand, base, and solvent system is critical for success. For the synthesis of 5-aryl-1H-indazol-3-amines from 5-bromo-1H-indazol-3-amine, a systematic optimization was performed. mdpi.comsemanticscholar.org The use of PdCl₂(dppf)₂ as a catalyst with Cs₂CO₃ as the base in a 1,4-dioxane/water solvent system at 90 °C was found to be highly effective, shortening reaction times and increasing yields. semanticscholar.org
Below is a data table illustrating the optimization of a Suzuki coupling reaction for a related indazole derivative.
Table 1: Optimization of Suzuki Coupling Conditions for 5-substituted-1H-indazol-3-amine
N-Arylation Reactions: The derivatization of the amino group is another key step. Copper-catalyzed N-arylation of 1H-indazol-5-amine with boronic acids has been optimized by screening various copper sources, solvents, and bases. Studies on the N-arylation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine found that using Cu(OAc)₂·H₂O as the catalyst in dichloromethane (B109758) (DCM) at room temperature provided the best results. rsc.org
Table 2: Optimization of Copper-Catalyzed N-Arylation of an Indazol-5-amine Derivative
Reaction Conditions: 1a (1.0 equiv), phenyl boronic acid (2 equiv), Cu-source (20 mol%), solvent (2 mL), room temperature. rsc.org
These examples underscore the importance of methodical optimization of reaction parameters. For the synthesis of 3-ethyl-1H-indazol-5-amine, similar systematic screening of catalysts, reagents, solvents, and temperatures would be essential to develop a robust and high-yielding synthetic protocol suitable for producing the compound and its analogues for further research. chemrxiv.orgresearchgate.net
Chemical Reactivity and Functionalization of 3 Ethyl 1h Indazol 5 Amine
Reactivity of the Indazole Nitrogen Atoms (N1, N2) in 3-Ethyl-1H-Indazol-5-amine
The pyrazole (B372694) moiety of the indazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can participate in various reactions. However, their reactivity is not identical, leading to the challenge of regioselectivity. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. The substitution pattern on the indazole ring, particularly at the C3 position, along with the specific reagents and conditions employed, dictates the outcome of reactions at these nitrogen centers.
N-alkylation and N-acylation are fundamental transformations for modifying the indazole core. The reaction of 3-Ethyl-1H-indazol-5-amine with alkylating or acylating agents typically yields a mixture of N1 and N2 substituted products.
N-Alkylation: The regioselectivity of N-alkylation is highly dependent on reaction conditions and the nature of the substituents. For indazoles, direct alkylation often provides a mixture of N1 and N2 isomers, which can be challenging to separate. beilstein-journals.org Studies on various substituted indazoles have shown that using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product. beilstein-journals.org This preference is attributed to the thermodynamic stability of the N1-substituted isomer. The steric bulk of the C3-ethyl group in 3-Ethyl-1H-indazol-5-amine may further influence this selectivity. A high degree of N1 regioselectivity is often achieved with a wide variety of alkylating reagents, including primary alkyl halides. beilstein-journals.org
N-Acylation: N-acylation of indazoles is generally more selective for the N1 position. This is often explained by the initial formation of the less stable N2-acylindazole, which then isomerizes to the more thermodynamically stable N1-regioisomer. beilstein-journals.org This thermodynamic control makes N-acylation a reliable method for selectively functionalizing the N1 position of the indazole ring.
| Reaction Type | Typical Reagents | Common Conditions | Major Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | NaH, THF | N1-Alkyl-3-ethyl-1H-indazol-5-amine |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Anhydride | Base (e.g., Pyridine, Et₃N) | N1-Acyl-3-ethyl-1H-indazol-5-amine |
The nitrogen atoms of the indazole ring can serve as anchor points for the construction of fused polycyclic systems. These reactions often involve intramolecular or intermolecular cyclizations to form new rings, significantly increasing the structural complexity and providing access to novel chemical scaffolds.
One strategy involves the reaction of indazole derivatives with bifunctional reagents. For instance, an intermolecular annulation of an indazole aldehyde with a propargylic amine can lead to the formation of a pyrazino[1,2-b]indazole system under catalyst-free conditions. rsc.orgresearchgate.net Another approach is the reaction of a suitably substituted indazole, such as a 2-(2H-indazol-2-yl)aniline, with an aryl methyl ketone in an iodine-mediated oxidative annulation to synthesize indazoloquinoxaline derivatives. researchgate.net
Furthermore, intramolecular cyclization of hydrazones derived from heterocyclic diazonium salts can furnish fused triazine systems, such as nih.govacs.orgacs.orgtriazino[4,3-b]indazoles. researchgate.net These reactions highlight the utility of the indazole N-atoms in building complex heterocyclic frameworks through N-N or N-C bond formations. nih.gov
| Fused System | General Strategy | Reactant Types |
|---|---|---|
| Pyrazino[1,2-b]indazoles | Intermolecular Annulation | Indazole aldehydes, Propargylic amines |
| Indazoloquinoxalines | Oxidative Annulation | 2-(Indazol-2-yl)anilines, Aryl methyl ketones |
| nih.govacs.orgacs.orgTriazino[4,3-b]indazoles | Intramolecular Cyclization | Hydrazones from indazole diazonium salts |
Chemical Transformations at the 5-Amino Group of 3-Ethyl-1H-Indazol-5-amine
The primary aromatic amine at the C5 position is a versatile functional group that serves as a handle for a variety of chemical modifications, including acylation, condensation, and diazotization reactions.
The nucleophilic 5-amino group readily reacts with acylating agents to form stable amide bonds. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.
Similarly, the 5-amino group can react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. These reactions involve the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate, followed by proton transfer. These linkages are important in medicinal chemistry for their hydrogen bonding capabilities.
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Amidation | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Amide (-NH-CO-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
| Thiourethane Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-CS-NH-R) |
The primary amine at C5 can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically reversible and catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the imine. To drive the reaction to completion, water is often removed from the reaction mixture. Aromatic aldehydes are generally more reactive and form more stable Schiff bases compared to aliphatic aldehydes or ketones.
The 5-amino group can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).
The resulting 3-ethyl-1H-indazol-5-diazonium salt is a valuable precursor for a wide range of functional group transformations. The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles in reactions such as:
Sandmeyer Reactions: Introduction of halides (-Cl, -Br) or a cyano group (-CN) using corresponding copper(I) salts.
Schiemann Reaction: Introduction of fluorine (-F) using fluoroboric acid (HBF₄).
Gattermann Reaction: Introduction of halides using copper powder.
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are highly colored and have applications as dyes. This reaction is a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile.
These transformations allow for the introduction of a diverse array of substituents onto the benzene (B151609) ring of the indazole core, making diazotization a powerful tool for derivatization.
Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring of 3-Ethyl-1H-Indazol-5-amine
The indazole ring system, being a bicyclic aromatic heterocycle, exhibits a complex reactivity pattern towards electrophilic and nucleophilic aromatic substitution. The outcome of these reactions on 3-Ethyl-1H-Indazol-5-amine is influenced by the directing effects of the substituents and the intrinsic reactivity of the different positions on the indazole core.
Electrophilic Aromatic Substitution:
The indazole nucleus is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The presence of the amino group at the C5 position and the ethyl group at the C3 position further activates the ring towards electrophiles. The amino group is a strong activating group and an ortho-, para- director, while the alkyl group is a weak activator and also an ortho-, para- director.
Considering the structure of 3-Ethyl-1H-Indazol-5-amine, electrophilic substitution is predicted to occur preferentially on the benzene moiety of the indazole ring. The most likely positions for substitution are C4 and C6, which are ortho to the strongly activating amino group. The C7 position is also activated, being para to the pyrazole nitrogen (N1) and meta to the amino group.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. While specific studies on 3-Ethyl-1H-Indazol-5-amine are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar indazole derivatives. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) provides a metal-free method to introduce halogens onto the heterocyclic ring, suggesting that similar transformations could be possible on the indazole ring of 3-Ethyl-1H-Indazol-5-amine, likely at the C4 position. nih.govchim.itmdpi.com
| Electrophilic Reagent | Expected Position of Substitution | Reaction Type |
| Br₂ / FeBr₃ | C4, C6 | Bromination |
| HNO₃ / H₂SO₄ | C4, C6 | Nitration |
| SO₃ / H₂SO₄ | C4, C6 | Sulfonation |
| R-Cl / AlCl₃ | C4, C6 | Friedel-Crafts Alkylation |
| RCOCl / AlCl₃ | C4, C6 | Friedel-Crafts Acylation |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of 3-Ethyl-1H-Indazol-5-amine, the ring system is electron-rich due to the amino and ethyl substituents, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions.
However, derivatives of 3-Ethyl-1H-Indazol-5-amine, for example, where the amino group is transformed into a diazonium salt, could undergo nucleophilic substitution. Furthermore, if a halogen atom were introduced at a suitable position (e.g., C4 or C6), it could potentially be displaced by a strong nucleophile, although harsh reaction conditions would likely be required. The development of directed SNAr reactions, where a directing group facilitates nucleophilic attack at a specific position, could also be a potential avenue for the functionalization of this scaffold. rsc.org
Metal-Catalyzed Cross-Coupling Reactions Involving 3-Ethyl-1H-Indazol-5-amine Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules and have been widely applied to the functionalization of heterocyclic compounds, including indazoles. Derivatives of 3-Ethyl-1H-Indazol-5-amine, particularly halogenated derivatives, are excellent substrates for these transformations.
These palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of functionalized indazoles.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for forming biaryl structures. A bromo-derivative of 3-Ethyl-1H-Indazol-5-amine, for instance, at the C4, C6, or C7 position, could be readily coupled with various aryl or heteroaryl boronic acids. Studies on the Suzuki-Miyaura coupling of 5-bromoindazoles have demonstrated the feasibility of this approach, yielding the corresponding 5-arylindazoles in good yields. masterorganicchemistry.commasterorganicchemistry.com
| Coupling Partner 1 (Indazole Derivative) | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst System | Product Type |
| 4-Bromo-3-ethyl-1H-indazol-5-amine | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 4-Aryl-3-ethyl-1H-indazol-5-amine |
| 6-Bromo-3-ethyl-1H-indazol-5-amine | Heteroarylboronic acid | Pd(OAc)₂, RuPhos, K₃PO₄ | 6-Heteroaryl-3-ethyl-1H-indazol-5-amine |
Heck Coupling:
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A halogenated derivative of 3-Ethyl-1H-Indazol-5-amine could be reacted with various alkenes to introduce alkenyl substituents onto the indazole ring. The reaction is known for its tolerance of a wide range of functional groups. rsc.orgnih.gov
Sonogashira Coupling:
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. youtube.comscispace.comresearchgate.netnih.gov This reaction would allow for the introduction of alkynyl groups onto the indazole core of 3-Ethyl-1H-Indazol-5-amine derivatives. Sequential Sonogashira and Suzuki couplings have been successfully performed on dihalogenated indoles and indazoles, highlighting the potential for selective functionalization. researchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. rsc.org This reaction could be used to introduce additional amino groups or to couple the existing amino group of a halogenated 3-Ethyl-1H-Indazol-5-amine with another aryl or heteroaryl halide. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.
| Reaction Type | Indazole Derivative Substrate | Coupling Partner | Typical Catalyst | Resulting Functional Group |
| Heck | Halogenated 3-Ethyl-1H-Indazol-5-amine | Alkene | Pd(OAc)₂, PPh₃ | Alkenyl |
| Sonogashira | Halogenated 3-Ethyl-1H-Indazol-5-amine | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl |
| Buchwald-Hartwig | 3-Ethyl-1H-indazol-5-yl halide | Amine | Pd₂(dba)₃, Ligand | Amino |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. masterorganicchemistry.com Palladium-catalyzed C-H activation has been successfully applied to indazole systems. nih.govchim.it
For 3-Ethyl-1H-Indazol-5-amine, C-H functionalization could potentially be directed to several positions. The inherent reactivity of the indazole ring, combined with the directing ability of the N1-H or the C5-amino group, could be exploited to achieve regioselective C-H activation. For instance, direct arylation at the C3 position of 1H-indazoles has been reported, though it can be challenging due to the lower reactivity of this position. More commonly, C-H activation is observed at the C7 position, directed by the N1 atom of the pyrazole ring.
Recent research has focused on the development of transition-metal-catalyzed sequential C-H activation/annulation reactions for the construction of functionalized indazole derivatives. mdpi.com These methods offer efficient routes to complex indazole-containing scaffolds. While specific examples for 3-Ethyl-1H-Indazol-5-amine are not prevalent, the general methodologies developed for indazole C-H functionalization suggest that direct coupling with various partners, such as aryl halides, alkenes, and alkynes, is a feasible strategy for the derivatization of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethyl 1h Indazol 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional (1D) NMR provides the initial overview of the molecular structure. In the ¹H NMR spectrum of 3-ethyl-1H-indazol-5-amine, distinct signals are expected for the protons of the ethyl group (a quartet for the methylene (B1212753) -CH₂- and a triplet for the methyl -CH₃), the aromatic protons on the indazole ring, the amine (-NH₂) protons, and the indazole N-H proton. nih.gov The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including those in the ethyl group and the indazole ring system. nih.govrsc.orgmdpi.com
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between atoms. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 3-ethyl-1H-indazol-5-amine, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their direct connection. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's stereochemistry and conformation in solution.
The following table illustrates the type of data obtained from 1D and 2D NMR experiments for a representative indazole derivative.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| -CH₂-CH₃ | ~1.35 (t) | ~14.0 | -CH₂- |
| -CH₂-CH₃ | ~2.90 (q) | ~21.5 | C3, -CH₃ |
| Ar-H4 | ~7.50 (d) | ~121.0 | C5, C6, C7a |
| Ar-H6 | ~6.80 (dd) | ~115.0 | C4, C5, C7a |
| Ar-H7 | ~7.20 (d) | ~109.0 | C5, C3a |
| -NH₂ | ~4.00 (br s) | N/A | C4, C5, C6 |
| N-H | ~12.5 (br s) | N/A | C3, C7a |
For pharmaceutical compounds, the solid-state structure is of paramount importance as different crystalline forms, or polymorphs, can exhibit varied physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. jeol.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of each nucleus within the crystal lattice. dur.ac.uk
¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a common ssNMR experiment. Different polymorphs of 3-ethyl-1H-indazol-5-amine would present distinct ¹³C chemical shifts due to differences in molecular packing and intermolecular interactions (e.g., hydrogen bonding). jeol.comnih.gov This allows for the clear identification and quantification of different polymorphic forms in a sample. Furthermore, ssNMR can provide insights into molecular conformation, such as the torsional angles of the ethyl group relative to the indazole ring, which may vary between different solid forms. dur.ac.uk
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a cornerstone of chemical analysis, providing precise molecular weight information and structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This accuracy allows for the determination of the elemental formula of a compound. nih.gov For 3-ethyl-1H-indazol-5-amine (C₉H₁₁N₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 162.1026. An HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the compound's elemental composition. rsc.orgwiley-vch.de
| Compound | Formula | Ion | Calculated Exact Mass | Typical HRMS Result |
|---|---|---|---|---|
| 3-ethyl-1H-indazol-5-amine | C₉H₁₁N₃ | [M+H]⁺ | 162.1026 | 162.1024 (Error < 2 ppm) |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the [M+H]⁺ of 3-ethyl-1H-indazol-5-amine) which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation and isomer differentiation.
For 3-ethyl-1H-indazol-5-amine, key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatics, leading to a stable benzylic-type cation.
Loss of ethene (C₂H₄): Via a McLafferty-type rearrangement or other mechanisms.
Cleavage of the indazole ring: Resulting in characteristic fragments that reveal the core structure.
Analyzing these pathways provides mechanistic insight and confirms the connectivity of the substituents to the indazole ring. libretexts.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification. nih.govelsevier.com
For 3-ethyl-1H-indazol-5-amine, the IR and Raman spectra would be expected to show characteristic bands corresponding to the different functional moieties within the molecule:
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amine (-NH₂), along with a broader band for the N-H stretch of the indazole ring. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹. mdpi.com
C=C and C=N Stretching: Vibrations associated with the aromatic indazole ring system are expected in the 1500-1620 cm⁻¹ region. mdpi.com
N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600 cm⁻¹.
The following table summarizes the expected characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric) | -NH₂ | ~3450 |
| N-H Stretch (symmetric) | -NH₂ | ~3350 |
| N-H Stretch | Indazole N-H | ~3100-3300 (broad) |
| C-H Stretch | Aromatic | 3000-3100 |
| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850-2980 |
| C=C / C=N Stretch | Indazole Ring | 1500-1620 |
| N-H Bend | -NH₂ | 1590-1650 |
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography stands as a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing unparalleled insight into molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. For derivatives of 3-Ethyl-1H-indazol-5-amine, this methodology offers precise data on bond lengths, bond angles, and torsional angles, defining the exact spatial configuration of the molecule. Furthermore, it reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds and π–π stacking, which are crucial for understanding the supramolecular architecture and physicochemical properties of the solid state.
While specific crystallographic data for 3-Ethyl-1H-indazol-5-amine is not extensively detailed in publicly available literature, analysis of closely related indazole derivatives provides a robust framework for understanding its likely structural characteristics. Studies on compounds such as N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine and 1,3-Dimethyl-1H-indazol-6-amine offer valuable, directly comparable insights into the planarity of the indazole ring system, the influence of substituents, and the patterns of intermolecular hydrogen bonding.
Molecular Geometry and Conformation
In a representative crystal structure of an indazole derivative, N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, the indazole ring system is observed to be nearly planar. nih.gov This planarity is a characteristic feature of the fused aromatic bicyclic system. nih.gov The bond lengths and angles within the indazole core are generally within normal ranges, consistent with other reported indazole structures. nih.govresearchgate.net
The crystallographic data for a related compound, 1,3-Dimethyl-1H-indazol-6-amine, also confirms the near-planarity of the indazole skeleton, with a maximal deviation of 0.0325 (19) Å for the amino N atom. researchgate.net
The table below summarizes representative crystallographic data for 1,3-Dimethyl-1H-indazol-6-amine, illustrating the typical parameters determined by X-ray diffraction.
Table 1: Crystal Data and Structure Refinement for 1,3-Dimethyl-1H-indazol-6-amine
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₁₁N₃ |
| Formula Weight | 161.21 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| Volume (ų) | 863.28 (9) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation (λ, Å) | 0.71073 |
Data sourced from Zhang et al., Acta Cryst. (2012). E68, o1291. researchgate.net
Intermolecular Interactions and Supramolecular Assembly
The packing of indazole derivatives in the crystalline state is dictated by a variety of intermolecular forces. Hydrogen bonding, particularly involving the amine group and the pyrazole (B372694) nitrogen atoms of the indazole ring, is a dominant factor in directing the supramolecular assembly.
In the crystal structure of N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, weak intermolecular N—H⋯N hydrogen bonds link adjacent molecules, forming zigzag chains that extend through the crystal lattice. nih.gov This demonstrates the role of the indazole N-H proton as a hydrogen bond donor and the nitrogen atoms as acceptors.
In addition to hydrogen bonding, π–π stacking interactions are significant. The planar indazole and other aromatic moieties can stack upon one another, contributing to the stability of the crystal packing. For N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine, the crystal packing exhibits π–π interactions with centroid–centroid distances of 3.7080 (2) and 3.8220 (5) Å, which result in molecular stacks. nih.gov
Similarly, the packing of 1,3-Dimethyl-1H-indazol-6-amine is established by intermolecular N—H⋯N hydrogen bonds, creating a stable, ordered network. researchgate.net
The table below details the hydrogen bond geometry for 1,3-Dimethyl-1H-indazol-6-amine, providing a quantitative description of these critical interactions.
Table 2: Hydrogen Bond Geometry (Å, °) for 1,3-Dimethyl-1H-indazol-6-amine
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N—H···N | 0.86 | 2.34 | 3.193 (3) | 171.0 |
D = donor atom; A = acceptor atom. Data sourced from Zhang et al., Acta Cryst. (2012). E68, o1291. researchgate.net
Theoretical and Computational Studies on 3 Ethyl 1h Indazol 5 Amine and Its Analogues
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Ethyl-1H-indazol-5-amine, these methods elucidate its stability, electronic distribution, and the energetic landscape of its chemical transformations.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indazole derivatives, a key area of study is tautomerism, as the proton on the pyrazole (B372694) ring can reside on either nitrogen atom (N1 or N2), leading to the 1H and 2H tautomers, respectively.
Theoretical calculations show that for most NH-indazoles, the 1H-tautomer is the more stable form. researchgate.net However, the relative stability can be influenced by substitution patterns and the surrounding environment (gas phase vs. solvent). nih.gov DFT calculations at a level like B3LYP/6-311++G** can be employed to determine the optimized geometries and relative energies of the 1H- and 2H-tautomers of 3-Ethyl-1H-indazol-5-amine. nih.gov These studies typically indicate that the 1H tautomer is energetically more favorable, though the energy difference may be small.
Furthermore, DFT is used to analyze the conformational preferences of the 3-ethyl group. The rotation around the C-C single bond of the ethyl substituent leads to different staggered and eclipsed conformers. By calculating the potential energy surface, the most stable (lowest energy) conformation can be identified, which is crucial for understanding how the molecule fits into a biological target's binding site.
Table 1: Illustrative DFT-Calculated Relative Energies of 3-Ethyl-1H-Indazol-5-amine Tautomers This table presents hypothetical data for illustrative purposes.
| Tautomer/Conformer | Method | Basis Set | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1H-Indazole (Anti) | B3LYP | 6-311++G(d,p) | 0.00 |
| 1H-Indazole (Gauche) | B3LYP | 6-311++G(d,p) | +0.85 |
Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways and Sites
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. rsc.org
For 3-Ethyl-1H-indazol-5-amine, FMO analysis, typically performed using data from DFT calculations, can predict its behavior in chemical reactions. nih.gov
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. In 3-Ethyl-1H-indazol-5-amine, the HOMO is expected to have significant density on the 5-amino group and the electron-rich pyrazole ring, making these the primary sites for electrophilic attack.
LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating electrophilic character. The LUMO is typically distributed over the bicyclic aromatic system, with potential sites for nucleophilic attack on the carbon atoms of the indazole ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov Substituents on the indazole ring can modulate this gap, thereby tuning the molecule's electronic properties. rsc.org
Table 2: Illustrative FMO Properties of 3-Ethyl-1H-Indazol-5-amine This table presents hypothetical data for illustrative purposes.
| Molecular Orbital | Energy (eV) | Primary Lobe Location | Implied Reactivity |
|---|---|---|---|
| HOMO | -5.8 | 5-Amino Group, Pyrazole Ring | Nucleophilic / Electron Donating |
| LUMO | -1.2 | Indazole Ring System | Electrophilic / Electron Accepting |
| HOMO-LUMO Gap | 4.6 | | Indicator of Chemical Stability |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein-Ligand Interactions (In Silico Drug Discovery)
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.com In drug discovery, MD simulations are invaluable for exploring the conformational flexibility of a ligand like 3-Ethyl-1H-indazol-5-amine and for studying its interaction with a biological target, such as a protein kinase. nih.govworldscientific.com
By simulating the molecule in a solvent (typically water) for nanoseconds to microseconds, researchers can map its conformational landscape, identifying the most populated and energetically favorable shapes it adopts in solution. This is more dynamic than the static picture provided by DFT.
When a potential protein target is identified, MD simulations can be used to model the binding process of 3-Ethyl-1H-indazol-5-amine to the protein's active site. These simulations reveal:
Binding Stability: Whether the ligand remains stably bound in the active site over the course of the simulation.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex.
Conformational Changes: How the protein and ligand adapt their shapes to achieve optimal binding.
These insights are critical for rational drug design, helping to explain the basis of a compound's activity and guiding the design of new analogues with improved binding affinity and selectivity. nih.gov
In Silico Prediction of Biological Target Interactions and Pharmacophore Modeling
Before a specific biological target is known, computational methods can be used to predict potential protein partners for 3-Ethyl-1H-indazol-5-amine. This is often achieved through ligand-based virtual screening, where the molecule's structure is compared to databases of compounds with known biological activities.
Pharmacophore modeling is a central technique in this process. ugm.ac.id A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For 3-Ethyl-1H-indazol-5-amine, a pharmacophore model would typically include features such as: nih.govugm.ac.id
Hydrogen Bond Donors (e.g., the N-H of the pyrazole and the -NH2 group).
Hydrogen Bond Acceptors (e.g., the sp2 nitrogen of the pyrazole ring).
Aromatic Rings (the indazole bicyclic system).
Hydrophobic Features (the 3-ethyl group).
This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify other molecules that share these key features and are therefore likely to interact with the same biological target. researchgate.netnih.gov This approach is instrumental in identifying novel hits and understanding the structural requirements for activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Ethyl-1H-Indazol-5-amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. eurekaselect.com For a series of 3-Ethyl-1H-indazol-5-amine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.govdistantreader.org
The process involves several steps:
Data Set: A series of analogues of 3-Ethyl-1H-Indazol-5-amine with varying substituents is required, along with their experimentally measured biological activity (e.g., IC50 values for enzyme inhibition).
Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and structural features (e.g., number of rotatable bonds).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.com
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation.
A validated QSAR model provides valuable insights into which molecular properties are most important for the desired biological activity. For example, a model might reveal that increasing hydrophobicity at a certain position or adding a hydrogen bond donor at another position enhances activity. This information provides a clear, rational basis for the design of more potent derivatives. tandfonline.com
Exploration of Biological Activities and Mechanisms of Action for 3 Ethyl 1h Indazol 5 Amine Derivatives in Preclinical Research
Modulation of Specific Biological Targets by 3-Ethyl-1H-Indazol-5-amine Analogues
Analogues built upon the 1H-indazole core have demonstrated the ability to modulate the function of various critical biological targets, including enzymes and receptors, which are often implicated in disease pathogenesis.
Derivatives of the 1H-indazole scaffold have been identified as potent inhibitors of several enzyme classes, playing a crucial role in cancer and immune response regulation.
Kinase Inhibition: A series of 3-ethynyl-1H-indazoles, which are structurally related to 3-ethyl-1H-indazol-5-amine, have been synthesized and evaluated as potential kinase inhibitors. nih.gov Certain compounds from this series demonstrated low micromolar inhibition against key components of the PI3K/AKT/mTOR signaling pathway, a cascade vital for regulating cell growth, proliferation, and survival. nih.gov Computational modeling and structure-activity relationship studies suggest a potential novel mode for PI3K inhibition. nih.gov
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Compound 6 | PI3Kα | 1.05 |
| Compound 9 | PI3Kα | 1.85 |
| Compound 13 | PI3Kα | 5.12 |
Histone Deacetylase (HDAC) Inhibition: Novel N-hydroxypropenamides incorporating a 3-(1-substituted-1H-indazole) ring as a "cap group" have been developed as potent HDAC inhibitors. researchgate.net HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are significant targets for anticancer drug discovery. researchgate.netnih.gov The synthesized compounds showed potent inhibitory activity, with some being 2- to 30-fold more selective for the HDAC6 isoform compared to a mixture of HDAC isoforms. researchgate.net
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is overexpressed in many tumor microenvironments and plays a role in immune escape. nih.govsemanticscholar.org The indazole scaffold has been incorporated into the design of dual inhibitors that target both IDO1 and HDACs. nih.govnih.gov In one study, a series of dual inhibitors were designed from the natural product saprorthoquinone, leading to a compound that showed balanced activity against both IDO1 (IC₅₀ = 0.73 μM) and HDAC1 (IC₅₀ = 0.46 μM). nih.govsemanticscholar.org
The versatility of the indazole nucleus extends to interactions with cell surface receptors. Specifically, derivatives of indazole have been developed as potent and selective antagonists for the 5-hydroxytryptamine (5-HT3) receptor. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in mediating nausea and vomiting, particularly that induced by chemotherapy. Alterations of the aromatic nucleus of precursor molecules led to the identification of indazole-3-carboxylic acid derivatives as potent 5-HT3 receptor antagonists. nih.gov One such compound, designated 6g (BRL 43694), proved to be a potent and selective antagonist and an effective antiemetic agent in preclinical and clinical settings. nih.gov
In Vitro Cellular Assays for Biological Response and Mechanistic Investigations
To understand the biological consequences of target modulation, 1H-indazole derivatives have been subjected to a variety of in vitro cellular assays. These studies provide insight into their effects on cancer cell viability and the underlying molecular mechanisms.
The anti-proliferative activity of various 1H-indazole derivatives has been evaluated against a panel of human cancer cell lines.
Anti-proliferative Activity: In one study, a series of 1H-indazole-3-amine derivatives were tested against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov Compound 6o from this series displayed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 |
| HEK-293 | Normal Kidney | 33.2 |
Apoptosis and Cell Cycle Analysis: Further investigation into the mechanism of action revealed that these compounds can induce apoptosis (programmed cell death) and alter cell cycle progression in cancer cells. nih.gov K562 cells treated with compound 6o showed a dose-dependent increase in apoptosis. nih.gov When treated with 10, 12, and 14 μM of compound 6o for 48 hours, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively. nih.gov Cell cycle analysis following treatment with compound 6o also showed a concentration-dependent effect, indicating that the compound can arrest the cell cycle, thereby inhibiting tumor cell division. nih.gov Similarly, HDAC inhibitors bearing the indazole moiety were shown to induce cell cycle arrest in SW620 cells. researchgate.net
Mechanistic studies have sought to connect the anti-proliferative effects of indazole derivatives to specific cellular signaling pathways. Treatment of cancer cells with these compounds can lead to changes in the expression of genes that regulate cell death and survival. For instance, the apoptosis induced by compound 6o in K562 cells was suggested to occur through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov Furthermore, the inhibition of the PI3K/AKT/mTOR cascade by 3-ethynyl-1H-indazoles directly impacts one of the most critical cellular signaling pathways that regulate cell growth and protein synthesis. nih.gov
Structure-Activity Relationship (SAR) Studies Guiding Design and Optimization
The systematic modification of the 1H-indazole scaffold has allowed researchers to deduce key structure-activity relationships (SAR), providing a rational basis for the design of more potent and selective compounds.
For the 1H-indazole-3-amine series of antitumor agents, SAR analysis revealed that the substituent at the C-5 position of the indazole ring is critical for activity. nih.gov For example, when a 3-fluorophenyl group at this position was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 cell line decreased significantly. nih.gov This suggests that the presence of a para-fluorine atom on the phenyl ring at the C-5 position is crucial for the observed antitumor activity. nih.gov
In the development of HDAC inhibitors, SAR studies on N-hydroxypropenamides with an indazole cap showed that aromatic groups are preferable over alkyl groups for inhibiting the enzyme. researchgate.net For the PI3K inhibitors, the ability of the indazole moiety and associated substituents to form hydrogen bonds with key amino acid residues, such as Val851 in the kinase hinge region, was identified as a key determinant of inhibitory potency. nih.gov
Impact of Substituent Variation and Positional Effects on Activity
The biological activity of 3-ethyl-1H-indazol-5-amine derivatives is profoundly influenced by the nature and position of various substituents on the indazole ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating these effects, guiding the optimization of lead compounds for enhanced potency and selectivity.
Modifications at the C3 and C5 positions of the indazole core have been a primary focus of research. For instance, in the context of Tpl2 kinase inhibition, SAR modifications at these positions on an indazole hit compound led to the discovery of derivatives with significantly improved potency in both biochemical and cell-based assays. nih.gov
Furthermore, the introduction of different functional groups at the C5 position has been shown to be a viable strategy for enhancing the anticancer properties of indazole derivatives. Studies on a series of indazole derivatives revealed that nitro and ethoxy substitutions at this position notably enhanced anticancer potency. Conversely, bromo substitutions demonstrated varied effects, influencing both anticancer and antioxidant activities. longdom.org
The nature of the substituent at the 3-position also plays a critical role. The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment in many kinase inhibitors. mdpi.com Research on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors has indicated that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position is crucial for strong in vitro inhibitory activity. nih.gov
Interactive Data Table: Structure-Activity Relationships of Indazole Derivatives
| Compound Series | Position of Variation | Substituent Effect on Activity | Therapeutic Target |
|---|---|---|---|
| Indazole Derivatives | C5 | Nitro and ethoxy substitutions enhance anticancer potency. longdom.org | Cancer |
| Indazole Derivatives | C5 | Bromo substitution shows diverse effects on anticancer and antioxidant activities. longdom.org | Cancer, Oxidative Stress |
| Indazole Derivatives | C3 and C5 | Modifications led to the discovery of potent inhibitors. nih.gov | Tpl2 Kinase |
Conformational Aspects and Stereochemistry in Biological Recognition
The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For 3-ethyl-1H-indazol-5-amine derivatives, these factors govern the precision of fit within the binding sites of enzymes and receptors, thereby influencing efficacy and selectivity.
Conformational analysis of flexible molecules is essential for understanding their bioactive shapes. While specific conformational studies on 3-ethyl-1H-indazol-5-amine are not extensively documented, research on related small molecules highlights the importance of identifying the lowest energy conformers, as these are most likely to be the biologically active forms. iu.edu.sa The internal rotation of substituents, such as the ethyl group at the C3 position and the amine group at the C5 position, will define the accessible conformational space of these derivatives.
Stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, can lead to significant differences in biological activity. nih.gov For derivatives of 3-ethyl-1H-indazol-5-amine that possess chiral centers, the individual enantiomers or diastereomers may exhibit distinct pharmacological profiles. This is because the binding pockets of biological targets are themselves chiral, leading to stereospecific interactions. The separation and independent biological evaluation of stereoisomers are therefore crucial steps in the preclinical development of such compounds.
In Vivo Preclinical Models for Target Engagement and Pharmacodynamic Biomarker Assessment
The translation of in vitro findings into a whole-organism context is a critical phase in preclinical research. In vivo models are indispensable for evaluating the therapeutic potential of 3-ethyl-1H-indazol-5-amine derivatives, assessing their engagement with the intended biological target, and identifying pharmacodynamic biomarkers that can monitor the biological effects of the compound.
Animal models provide a platform to investigate the efficacy of these derivatives in a physiological setting that mimics human disease. For instance, in the evaluation of the anti-inflammatory activity of indazole derivatives, the carrageenan-induced hind paw edema model in rats is a commonly employed method to assess acute anti-inflammatory effects. nih.govresearchgate.net In oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to determine the antitumor efficacy of novel compounds.
Target engagement studies are essential to confirm that the compound interacts with its intended molecular target in vivo. This can be assessed through various techniques, including measuring the modulation of the target's activity or expression levels in tissues or blood samples from treated animals.
Pharmacodynamic biomarkers are measurable indicators of a biological response to a therapeutic intervention. In the context of 3-ethyl-1H-indazol-5-amine derivatives, these biomarkers can provide evidence of the compound's mechanism of action and help to establish a dose-response relationship. For example, if a derivative is designed to inhibit a specific kinase, a relevant pharmacodynamic biomarker could be the phosphorylation status of a downstream substrate of that kinase. In studies of anti-inflammatory indazole derivatives, the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, can serve as pharmacodynamic biomarkers of the compound's effect. nih.govresearchgate.net
Applications of 3 Ethyl 1h Indazol 5 Amine in Medicinal Chemistry Research and Design
Scaffold Hopping and Bioisosteric Replacements Strategies Leveraging the Indazole Core
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the key biological activity of a parent molecule. The indazole core is frequently utilized in these approaches due to its ability to mimic the structural and electronic features of other critical biological motifs.
Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a different, topographically similar scaffold to generate new intellectual property, improve properties, or escape known liabilities. A notable example is the hopping from an indole (B1671886) core to an indazole framework in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Beginning with an indole-based lead compound that showed selectivity for MCL-1, researchers successfully replaced the indole with an N2-substituted indazole-3-carboxylic acid. rsc.org This strategic hop resulted in compounds with a more balanced and potent inhibitory profile against both MCL-1 and BCL-2, which is a desirable feature for overcoming cancer resistance mechanisms. rsc.org This demonstrates how the indazole scaffold can be used to alter the selectivity profile of a lead compound advantageously.
Bioisosteric Replacement: Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The indazole ring is a well-established bioisostere for other aromatic systems, most notably the indole and catechol moieties. google.comnih.gov The replacement of a catechol group with an indazole is a particularly valuable strategy, as catechols are often associated with poor metabolic stability and potential for forming reactive quinone metabolites. google.comcambridgemedchemconsulting.com A US patent describes the systematic replacement of catechol moieties in various therapeutically active compounds with indazoles, noting that this substitution can maintain or improve biological activity while potentially enhancing the drug-like properties of the predecessor compound. google.com The indazole ring mimics the hydrogen-bonding pattern of the catechol's hydroxyl groups, allowing it to engage with similar biological targets, such as protein kinase domains. google.comcambridgemedchemconsulting.com This makes the 3-Ethyl-1H-indazol-5-amine scaffold a prime candidate for bioisosteric replacement strategies in kinase inhibitor design.
Fragment-Based Drug Discovery (FBDD) Utilizing 3-Ethyl-1H-Indazol-5-amine as a Building Block
Fragment-Based Drug Discovery (FBDD) is an efficient method for identifying lead compounds by starting with small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. nih.govresearchgate.net Once a fragment hit is identified and its binding mode is confirmed, often by X-ray crystallography, it is progressively elaborated into a more potent, lead-like molecule through chemical synthesis. nih.gov
The indazole scaffold is an ideal starting point for FBDD campaigns, particularly for developing protein kinase inhibitors. Its heterocyclic structure can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. rsc.orgnih.gov
A case study in the discovery of inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer, illustrates this process effectively. nih.govresearchgate.net
Hit Identification: A high-throughput screening of a fragment library identified an indazole fragment as a weak binder to AXL kinase. nih.gov
Hit-to-Lead Optimization: Guided by molecular docking studies, this initial indazole fragment was optimized. The amine group at the 5-position (as in 3-Ethyl-1H-indazol-5-amine) provides a convenient attachment point for side chains designed to occupy adjacent hydrophobic pockets within the ATP-binding site.
Structure-Guided Growth: The ethyl group at the 3-position can be further modified or used to orient the molecule within the binding site. By systematically adding functional groups, researchers were able to develop a potent inhibitor with an IC50 value in the nanomolar range and moderate exposure levels in mice. nih.gov The X-ray crystal structure of a related analog complexed with a kinase domain revealed the specific interactions that were key to its potency. nih.govresearchgate.net
Similarly, an in-silico FBDD approach was used to identify novel indazole derivatives as inhibitors of Aurora kinases, which are critical regulators of cell division. nih.gov This study led to the development of potent and isoform-selective inhibitors, highlighting the power of combining computational design with the versatile indazole scaffold. nih.gov The 3-Ethyl-1H-indazol-5-amine fragment, with its defined substitution pattern, represents a well-characterized starting point for such FBDD efforts, offering clear vectors for chemical elaboration.
Rational Design Principles for Enhancing Selectivity and Potency of Indazole-Based Leads
Rational, structure-based drug design is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds by leveraging detailed knowledge of the target's three-dimensional structure. For indazole-based leads like those derived from 3-Ethyl-1H-indazol-5-amine, several key principles are applied to enhance potency and selectivity, particularly in the context of kinase inhibition.
Hinge-Binding Interaction: The primary anchoring point for most indazole-based kinase inhibitors is the hinge region of the ATP-binding site. The N1-H of the indazole ring typically acts as a hydrogen bond donor, while the N2 atom can act as an acceptor, forming one or two critical hydrogen bonds with backbone amide residues of the hinge (e.g., Cys694 in FLT3). nih.gov The 5-amino group can be acylated to introduce further hydrogen bonding opportunities or to link to larger moieties.
Exploitation of Hydrophobic Pockets: The selectivity and potency of kinase inhibitors are often achieved by designing substituents that can occupy specific hydrophobic pockets adjacent to the ATP-binding site. The C3 position of the indazole ring is a common point for modification. In 3-Ethyl-1H-indazol-5-amine, the ethyl group already occupies a small hydrophobic region, and modifications to this group or linking it to larger hydrophobic fragments can significantly impact activity.
Gatekeeper Residue Interaction: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. Designing molecules that can interact with this residue without causing steric clashes is crucial for achieving selectivity. The nature of the substituent at the C5 position of the indazole ring is often critical for this interaction. Aromatic rings introduced at this position via Suzuki coupling can explore interactions with various kinase targets. nih.gov
Solvent-Front Exposure: Modifications that extend out towards the solvent-exposed region of the binding site can be used to improve physicochemical properties like solubility without compromising potency. The 5-amino group is an ideal position for introducing such modifications, for example, by attaching polar groups like piperazine. nih.gov
A study on the design of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, demonstrated these principles. Researchers used an indazole moiety as the hinge binder and a benzimidazole (B57391) core to create π-π stacking interactions with key phenylalanine residues. nih.gov By modifying the terminal groups extending into the solvent front, they optimized both potency and drug-like properties. nih.gov
The following table illustrates the structure-activity relationship (SAR) for a series of 3,5-disubstituted indazole derivatives evaluated for anti-proliferative activity against the Hep-G2 cancer cell line, highlighting the impact of substitution at the C5 position. nih.gov
| Compound | R¹ Substituent at C5-phenyl ring | IC₅₀ (µM) for Hep-G2 Cells nih.gov |
| 5b | 3-fluoro | 10.3 |
| 5e | 4-fluoro | 6.81 |
| 5f | 4-trifluoromethoxy | 11.2 |
| 5j | 3,5-difluoro | 3.32 |
This data clearly indicates that fluorine substitution on the C5-phenyl ring enhances activity, with the 3,5-difluoro substitution providing the highest potency. nih.gov Such SAR data is invaluable for the rational design of more effective inhibitors based on the indazol-5-amine scaffold.
Development of 3-Ethyl-1H-Indazol-5-amine Derivatives as Molecular Probes for Biological Systems
Molecular probes are essential tools in chemical biology for identifying and validating drug targets, elucidating mechanisms of action, and visualizing biological processes. Derivatives of 3-Ethyl-1H-Indazol-5-amine can be readily converted into various types of molecular probes.
Affinity-Based Probes: These probes are used to isolate and identify the protein targets of a bioactive small molecule. A common strategy involves attaching a biotin (B1667282) tag to the molecule of interest via a chemical linker. mdpi.com The 5-amino group of 3-Ethyl-1H-Indazol-5-amine is an ideal site for attaching a linker terminating in a biotin moiety. dojindo.com The resulting biotinylated probe can be incubated with cell lysates or live cells, and any proteins that bind to the indazole core can be captured using streptavidin-coated beads and identified by mass spectrometry. mdpi.comnih.gov
Fluorescent Probes: By conjugating a fluorophore to the indazole scaffold, researchers can create probes to visualize the subcellular localization of a drug or its target. The synthesis of fluorescent compounds from 5-nitro-1H-indazole has been reported, demonstrating that the indazole nucleus can be incorporated into larger, fluorescent heterocyclic systems. semanticscholar.orgresearchgate.net Similarly, a fluorophore could be attached to the 5-amino position of 3-Ethyl-1H-Indazol-5-amine. These probes allow for real-time imaging in living cells using techniques like fluorescence microscopy, providing insights into drug distribution and target engagement. rsc.org
Photoaffinity Probes: Photoaffinity labeling (PAL) is a powerful technique for covalently linking a drug to its biological target. nih.govacs.org This is achieved by incorporating a photoreactive group, such as a diazirine or an azido (B1232118) group, into the drug's structure. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that creates a covalent bond with nearby amino acid residues in the protein's binding pocket. nih.gov A PAL probe derived from 3-Ethyl-1H-Indazol-5-amine could be synthesized by modifying the scaffold to include a diazirine. This would enable the unambiguous identification of direct binding partners, providing definitive evidence of target engagement. acs.org
While specific examples of molecular probes derived directly from 3-Ethyl-1H-Indazol-5-amine are not extensively documented in the literature, the chemical tractability of the scaffold and the established methodologies for probe design provide a clear path for their development and application in drug discovery programs. nih.govacs.org
Emerging Research Applications of 3 Ethyl 1h Indazol 5 Amine Beyond Medicinal Chemistry
Role in Materials Science
The unique photophysical and electronic properties of the indazole ring system provide a foundation for the development of novel organic materials. The application of 3-Ethyl-1H-Indazol-5-amine in this field, while not yet extensively documented, can be extrapolated from the characteristics of similar compounds.
Organic Semiconductors: The core indazole structure, with its aromatic and heteroatomic nature, is a candidate for use in organic electronic materials. The amine and ethyl substituents on the 3-Ethyl-1H-Indazol-5-amine molecule can be expected to modulate its electronic properties. The electron-donating amine group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in semiconductor devices. Theoretical studies and preliminary experimental work on related aminoindazole systems suggest that they could be utilized as building blocks for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Polymer Chemistry: The amine functionality of 3-Ethyl-1H-Indazol-5-amine presents a reactive site for incorporation into polymer chains. It can undergo reactions such as polyamidation or polyimidation, leading to the formation of polymers with the indazole moiety embedded in the backbone. These polymers could potentially exhibit enhanced thermal stability, specific optical properties, or tailored electronic characteristics. The ethyl group, while less reactive, can influence the solubility and processing of the resulting polymers.
Below is a table summarizing the potential roles and effects of the substituents in materials science applications.
| Substituent | Potential Role in Materials Science | Predicted Effect on Properties |
| Indazole Core | Chromophore, electronically active unit | Contributes to photoluminescence, charge transport |
| 5-Amine Group | Polymerization site, electronic modifier | Enables incorporation into polymers, influences HOMO/LUMO levels |
| 3-Ethyl Group | Solubility modifier, steric influencer | Affects processability and intermolecular packing |
Catalytic Applications and Metal Complex Formation
The nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold, along with the exocyclic amine group, make 3-Ethyl-1H-Indazol-5-amine a promising ligand for the formation of metal complexes. Indazole derivatives are known to coordinate with a variety of transition metals, and the resulting complexes can exhibit catalytic activity.
The design of catalysts often relies on the electronic and steric properties of the ligands. The amine group in 3-Ethyl-1H-Indazol-5-amine can act as a Lewis base, donating its lone pair of electrons to a metal center. The ethyl group at the 3-position provides steric bulk, which can influence the coordination geometry and the selectivity of the catalytic reactions. Research on other indazole-based ligands has shown their utility in cross-coupling reactions and other organic transformations. researchgate.net While specific catalytic applications of 3-Ethyl-1H-Indazol-5-amine complexes have not been extensively reported, the potential for their use in catalysis is an active area of theoretical and exploratory research.
The following table outlines the potential for metal complex formation.
| Metal Ion | Potential Coordination Sites | Possible Applications of Complex |
| Palladium(II) | N1/N2 of indazole, 5-amine | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Copper(I/II) | N1/N2 of indazole, 5-amine | Click chemistry, oxidation reactions |
| Rhodium(I/III) | N1/N2 of indazole, 5-amine | Hydroformylation, hydrogenation |
| Ruthenium(II) | N1/N2 of indazole, 5-amine | Metathesis, transfer hydrogenation |
Analytical Chemistry Applications
In analytical chemistry, the unique structural features of 3-Ethyl-1H-Indazol-5-amine open up possibilities for its use as a derivatizing agent and a chromatographic standard, particularly for the analysis of specific classes of compounds.
Derivatizing Agents: The primary amine group of 3-Ethyl-1H-Indazol-5-amine can be reacted with various functional groups (e.g., carboxylic acids, aldehydes, ketones) to form stable derivatives. This is particularly useful in chromatography (both gas and liquid) where derivatization can enhance the volatility, thermal stability, or detectability of analytes. For instance, by reacting with a molecule of interest, the indazole moiety can introduce a strong chromophore or fluorophore, significantly improving detection limits in UV-Vis or fluorescence-based detectors.
Chromatographic Standards: A well-characterized, high-purity sample of 3-Ethyl-1H-Indazol-5-amine can serve as a reference standard in various chromatographic techniques. Its distinct retention time and spectral properties would allow for the identification and quantification of this compound in complex mixtures. Furthermore, it could be used as an internal standard for the analysis of other structurally related indazole derivatives. The development of certified reference materials is a crucial step for its broader application in analytical laboratories.
The table below details the potential analytical applications.
| Application | Relevant Functional Group | Principle of Application |
| Derivatizing Agent | 5-Amine | Reaction with analytes to improve chromatographic properties and detectability. |
| Chromatographic Standard | Entire Molecule | Use as a reference compound for identification and quantification in HPLC, GC, etc. |
Future Perspectives and Research Challenges for 3 Ethyl 1h Indazol 5 Amine Research
Exploration of Novel Synthetic Pathways and Chemical Transformations
A significant area of future research lies in the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing 3-Ethyl-1H-indazol-5-amine and its derivatives. Traditional methods often involve multiple steps and harsh reaction conditions. researchgate.net Future exploration will likely focus on novel catalytic systems and one-pot reactions to streamline the synthesis process.
Key research avenues include:
Green Chemistry Approaches: Utilizing eco-friendly solvents like ethanol-water mixtures and employing catalysts such as ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) under ultrasound irradiation can offer a greener synthesis route. researchgate.net
Metal-Catalyzed Cyclization: Copper-catalyzed cyclization of Z-tosylhydrazones at ambient temperatures presents a rapid and high-yield method for forming the indazole core. researchgate.net Further research could adapt these methods for the specific substituents of 3-Ethyl-1H-indazol-5-amine.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control, representing a promising frontier for the industrial production of indazole derivatives.
Chemical Transformations: Once the core scaffold is synthesized, subsequent transformations are crucial for creating diverse chemical libraries. Techniques like Suzuki coupling, acylation, and nucleophilic substitution reactions can be employed to modify the scaffold at various positions, enabling the exploration of structure-activity relationships (SAR). nih.govmdpi.com For example, the amine group at the C5 position is a prime site for modification to introduce different functional groups and modulate the compound's properties.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Advantages |
| Cyclocondensation researchgate.net | Substituted Benzonitrile, Hydrazine (B178648) | Ceric (IV) Ammonium Nitrate (CAN), EtOH-H2O, Ultrasound | Environmentally friendly, high efficiency. |
| From o-fluorobenzonitriles nih.govnih.gov | 2-Fluorobenzonitrile derivative, Hydrazine Hydrate (B1144303) | Reflux in an appropriate solvent (e.g., ethanol, butanol) | High yield, straightforward procedure. |
| Copper-Catalyzed Cyclization researchgate.net | o-bromoacetophenone N-tosylhydrazones | Copper catalyst, DMEDA, Aqueous ethanol | Ambient temperature, short reaction times, excellent yields. |
| Intramolecular Cyclization unina.it | 2-iodo-N-arylbenzohydrazonoyl chlorides | Palladium catalyst (Buchwald-Hartwig cyclization) | Convergent, efficient, good to excellent yields. |
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
Indazole derivatives are known to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of interacting with the hinge region of tyrosine kinases, a critical interaction for inhibitory activity. nih.govmdpi.com A primary challenge is to elucidate the precise molecular mechanisms and improve the target specificity of new compounds based on the 3-Ethyl-1H-indazol-5-amine scaffold to enhance therapeutic efficacy and minimize off-target effects.
Future research should focus on:
Target Identification and Validation: Identifying the specific kinases or other protein targets that derivatives of 3-Ethyl-1H-indazol-5-amine interact with. This involves extensive biochemical and cellular screening assays.
Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of these compounds in complex with their biological targets. This provides invaluable insight into the specific binding modes and interactions, guiding the rational design of more potent and selective inhibitors. researchgate.net
Pathway Analysis: Investigating the downstream signaling pathways affected by the inhibition of the identified targets. For instance, certain indazole derivatives have been shown to induce apoptosis and affect the cell cycle by modulating pathways like the p53/MDM2 axis and inhibiting anti-apoptotic Bcl2 family members. nih.govmdpi.com A deeper understanding of these effects is crucial for developing effective cancer therapies.
| Biological Target Class | Specific Examples | Therapeutic Area |
| Tyrosine Kinases researchgate.netnih.govnih.gov | VEGFR, Bcr-Abl, FGFR1, c-kit, EphB4, Tie-2 | Cancer |
| Serine/Threonine Kinases researchgate.netjyoungpharm.org | GSK-3β, ERK 1/2, PIM-1 | Neurological Disorders, Cancer |
| DNA-Related Enzymes nih.gov | PARP1/PARP2 | Cancer |
| G-Protein Coupled Receptors nih.govmdpi.com | Serotonin Receptors | Chemotherapy-induced nausea |
| Apoptosis Regulators nih.govmdpi.com | Bcl2 family, p53-MDM2 pathway | Cancer |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The discovery and optimization of new drug candidates is a time-consuming and expensive process. springernature.com Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by accelerating the design-test-learn cycle. nih.govjopcr.com For the 3-Ethyl-1H-indazol-5-amine scaffold, these computational tools can be leveraged to navigate the vast chemical space and predict the properties of novel derivatives.
Key applications include:
De Novo Drug Design: Using generative models, such as Generative Adversarial Networks (GANs) or recurrent neural networks (RNNs), to design novel molecules based on the indazole scaffold with desired properties. nih.govactascientific.com
Virtual Screening: Employing ML algorithms to screen large virtual libraries of indazole derivatives to identify compounds with a high probability of being active against a specific biological target, thus prioritizing synthetic efforts. jopcr.com
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure. jyoungpharm.org
ADMET Prediction: Using AI-based tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process, helping to reduce the high attrition rates in later stages of drug development. nih.govactascientific.com
| AI/ML Technique | Application in Drug Discovery | Potential Impact on 3-Ethyl-1H-Indazol-5-amine Research |
| Machine Learning (ML) nih.gov | QSAR analysis, hit discovery, ADMET prediction | Predicts biological activity and pharmacokinetic profiles of novel derivatives. |
| Deep Learning (DL) nih.gov | Target structure prediction, de novo design, bioactivity prediction | Generates novel indazole-based compounds with optimized properties. |
| Artificial Neural Networks (ANNs) nih.govnih.gov | Pattern recognition in large datasets, modeling complex biological interactions | Identifies subtle structure-activity relationships to guide compound optimization. |
| Virtual Screening jopcr.com | High-throughput screening of virtual compound libraries | Rapidly identifies promising candidates for synthesis and testing, saving time and resources. |
Expanding the Scope of Application for 3-Ethyl-1H-Indazol-5-amine Scaffolds in Diverse Scientific Disciplines
While much of the research on indazole derivatives has been concentrated in oncology, the scaffold's inherent versatility suggests potential applications across a broader range of scientific and therapeutic fields. nih.govnih.gov Future research should aim to explore these untapped possibilities.
Potential areas for expansion include:
Neurodegenerative Diseases: Given that some indazole derivatives inhibit kinases like GSK-3β, which is implicated in Alzheimer's disease, there is a strong rationale for exploring this scaffold for the treatment of neurological disorders. researchgate.net
Infectious Diseases: The documented anti-bacterial and anti-fungal properties of some indazoles warrant further investigation. nih.govnih.gov New derivatives could be developed as novel antibiotics or antifungals to combat drug-resistant pathogens.
Inflammatory Disorders: The anti-inflammatory activity of certain indazoles, such as Benzydamine, suggests that the 3-Ethyl-1H-indazol-5-amine scaffold could be a starting point for developing new treatments for chronic inflammatory diseases. nih.gov
Materials Science: Heterocyclic compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of novel 3-Ethyl-1H-indazol-5-amine derivatives could be investigated for potential use in this field.
By focusing on these key areas, the scientific community can unlock the full potential of the 3-Ethyl-1H-indazol-5-amine scaffold, paving the way for the development of new therapeutics and technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-Indazol-5-amine, 3-ethyl-, and how can reaction yields be improved?
- Methodology : A multi-step synthesis involving condensation reactions under reflux conditions (e.g., ethanol as solvent) followed by recrystallization (e.g., methanol) is commonly employed for indazole derivatives. Example 45 in EP 2,903,618 B1 demonstrates the use of 2,4,6-trichloropyrimidine and 1H-indazol-5-amine with triethylamine (TEA) to yield structurally related compounds . To improve yields, optimize stoichiometry, reaction time, and purification steps (e.g., column chromatography or recrystallization solvents).
Q. How can the molecular structure of 1H-Indazol-5-amine, 3-ethyl- be validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Software suites like SHELXL (for refinement) and WinGX (for data processing) are standard in crystallography . Pair SC-XRD with nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to verify substituent positions and purity. For example, the IUPAC naming conventions and spectral data for similar pyrazole derivatives in PubChem and NIST databases provide reference benchmarks .
Q. What spectroscopic techniques are critical for characterizing 1H-Indazol-5-amine, 3-ethyl-?
- Methodology :
- Mass spectrometry (MS) : Determine molecular weight and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., N-H stretches in amines).
- NMR : Assign proton environments (e.g., ethyl group protons at δ ~1.2–1.5 ppm) and aromatic protons.
- UV-Vis : Assess electronic transitions for applications in photochemical studies.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for 1H-Indazol-5-amine, 3-ethyl- in drug discovery?
- Methodology :
- Synthesize analogs with substituent variations (e.g., halogenation or alkyl chain modifications) and test biological activity (e.g., antimicrobial assays in ).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinase inhibitors).
- Analyze SAR trends using statistical models (e.g., QSAR) to correlate structural features with activity .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?
- Methodology :
- Validation of computational models : Compare DFT-optimized geometries with SC-XRD data to identify discrepancies in bond lengths or angles .
- Sensitivity analysis : Adjust solvent models (e.g., PCM for polar solvents) or basis sets (e.g., B3LYP/6-311+G(d,p)) in quantum calculations.
- Experimental replication : Repeat spectral or crystallographic analyses to rule out artifacts .
Q. How can 1H-Indazol-5-amine, 3-ethyl- be integrated into coordination chemistry or metal-organic frameworks (MOFs)?
- Methodology :
- Utilize the amine group as a ligand for metal coordination (e.g., with transition metals like Cu(II) or Pd(II)).
- Characterize complexes via X-ray crystallography and thermogravimetric analysis (TGA) to assess stability.
- Explore applications in catalysis or gas storage by comparing with structurally similar triazole-based MOFs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Implement asymmetric synthesis techniques (e.g., chiral catalysts) or enantioselective crystallization.
- Monitor purity via chiral HPLC or circular dichroism (CD) spectroscopy.
- Optimize reaction conditions (e.g., temperature control) to minimize racemization .
Data Analysis and Reporting
Q. How should researchers document crystallographic data for reproducibility?
- Methodology :
- Deposit raw diffraction data in repositories (e.g., Cambridge Structural Database).
- Report refinement parameters (R-factors, residual density) using SHELXL .
- Include CIF files in supplementary materials for peer review .
Q. What statistical methods are appropriate for analyzing biological activity data?
- Methodology :
- Use dose-response curves (e.g., IC calculations) and ANOVA for comparative studies.
- Apply nonlinear regression models (e.g., GraphPad Prism) for EC/ED determination.
- Validate results with positive/negative controls from literature (e.g., antimicrobial assays in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
